molecular formula C15H17N3O B1185246 N-{2-[(3-Pyridinylmethyl)amino]ethyl}

N-{2-[(3-Pyridinylmethyl)amino]ethyl}

Cat. No.: B1185246
M. Wt: 255.321
InChI Key: LOCCZYMCFLUTQL-UHFFFAOYSA-N
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Description

N-{2-[(3-Pyridinylmethyl)amino]ethyl} is a chemical building block of interest in advanced research and development, particularly in medicinal chemistry and materials science. The structure incorporates a pyridine ring, a heterocycle prevalent in pharmaceuticals and catalysts . Pyridine derivatives are frequently explored as key scaffolds in drug discovery . The ethylamino linker in its structure provides a flexible spacer that can be functionalized, making it a versatile intermediate for constructing more complex molecules such as potential enzyme inhibitors or novel ligands . For instance, structurally related pyridine-containing compounds serve as critical components in synthesizing chelating agents for radiopharmaceuticals and are investigated for various pharmacological activities . Researchers may utilize this compound to develop new substances for studying biological pathways or creating new chemical entities. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.321

IUPAC Name

N-[2-(pyridin-3-ylmethylamino)ethyl]benzamide

InChI

InChI=1S/C15H17N3O/c19-15(14-6-2-1-3-7-14)18-10-9-17-12-13-5-4-8-16-11-13/h1-8,11,17H,9-10,12H2,(H,18,19)

InChI Key

LOCCZYMCFLUTQL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCCNCC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Derivatives

The 3-pyridinylmethylaminoethyl group is a recurring motif in several pharmacologically active compounds. Below is a comparative analysis of N-{2-[(3-Pyridinylmethyl)amino]ethyl} and its analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Additional Functional Groups Pharmacological Role Reference
N-{2-[(3-Pyridinylmethyl)amino]ethyl} Ethylamine + 3-pyridinylmethylamino group None Scaffold for drug development
CBiPES Hydrochloride Ethanesulfonamide + biphenyl-cyano group Sulfonamide, 4′-cyano-biphenyl mGluR2/3 allosteric modulator
LY487379 Ethanesulfonamide + methoxyphenoxyphenyl Trifluoroethyl, methoxyphenoxy mGluR2-positive allosteric modulator
SR27417 Thiazolylamine + triisopropylphenyl Dimethylaminoethyl, thiazole Platelet-activating factor (PAF) antagonist
Protease Inhibitor () Piperazine + pyridinylmethyl Bromopyridyl, indenyl, sulfonamide HIV/SIV protease inhibitor

Pharmacological Activity and Mechanisms

  • CBiPES Hydrochloride and LY487379: These sulfonamide derivatives act as selective allosteric modulators of metabotropic glutamate receptors (mGluR2/3), showing efficacy in preclinical pain models. The sulfonamide and aryl groups enhance binding affinity and subtype selectivity compared to the simpler N-{2-[(3-Pyridinylmethyl)amino]ethyl} .
  • SR27417: Incorporates a thiazole ring and triisopropylphenyl group, enabling antagonism of PAF receptors. The dimethylaminoethyl chain improves membrane permeability, a feature absent in the unmodified target compound .
  • Protease Inhibitor () : The 3-pyridinylmethyl group is part of a piperazine-based structure that inhibits viral proteases. The added complexity (e.g., bromopyridyl, indenyl) confers specificity for HIV/SIV targets .

Physicochemical and Pharmacokinetic Properties

  • Basicity and Solubility: The pyridine ring in N-{2-[(3-Pyridinylmethyl)amino]ethyl} imparts moderate basicity (pKa ~5–6), favoring solubility in acidic environments. However, analogs like CBiPES and LY487379 exhibit reduced solubility due to hydrophobic aryl groups but improved blood-brain barrier penetration .
  • Metabolic Stability: The absence of ester or amide bonds in N-{2-[(3-Pyridinylmethyl)amino]ethyl} may confer higher metabolic stability compared to sulfonamide derivatives, which are prone to hepatic sulfotransferase metabolism .

Preparation Methods

Reaction Conditions

  • Benzoyl chloride activation : Reacted with 2-[(3-pyridinylmethyl)amino]ethylamine in anhydrous dichloromethane (DCM) at 0–5°C.

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts.

  • Yield : 68–72% after purification via silica gel chromatography.

Mechanistic Insight :
The reaction proceeds through a tetrahedral intermediate, with TEA scavenging HCl to shift equilibrium toward product formation. Steric hindrance from the pyridinylmethyl group necessitates prolonged reaction times (12–24 h).

Carbodiimide-Mediated Coupling

N,N'-Carbonyldiimidazole (CDI) activation offers a milder alternative to acyl chlorides, particularly for acid-sensitive substrates.

Protocol

  • Activation : Benzoyl chloride is replaced with benzoyl acid, which reacts with CDI in tetrahydrofuran (THF) to form an imidazolide active ester.

  • Amination : 2-[(3-Pyridinylmethyl)amino]ethylamine is added incrementally at 25°C.

  • Workup : Quenched with aqueous NaHCO₃, extracted with ethyl acetate, and purified via recrystallization.

Advantages :

  • Avoids harsh acidic conditions.

  • Higher functional group tolerance.

  • Yield: 75–78%.

Catalytic Amination Using Trifluoromethanesulfonic Acid

Adapted from ethyl 3-(pyridin-2-ylamino)propanoate synthesis, this method employs trifluoromethanesulfonic acid as a Brønsted acid catalyst.

Procedure

  • Reactants : Benzoyl chloride and 2-[(3-pyridinylmethyl)amino]ethanol.

  • Catalyst : 5–10 mol% trifluoromethanesulfonic acid.

  • Solvent : Ethanol under nitrogen at 120–160°C for 16–20 h.

Key Observations :

  • Elevated temperatures drive ester-to-amide conversion via in situ ethanol elimination.

  • Yield: 80–85% after recrystallization.

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactors : Microfluidic systems enhance heat/mass transfer.

  • Conditions :

    • Residence time: 30 min.

    • Temperature: 100°C.

    • Catalyst: Immobilized lipases for green chemistry compliance.

  • Throughput : 1.2 kg/h with 90% purity.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Scalability
Acyl Chloride0–5°C, DCM, TEA68–7295Lab-scale
CDI-Mediated25°C, THF75–7898Pilot-scale
Trifluoromethanesulfonic Acid120–160°C, Ethanol80–8599Industrial
Continuous Flow100°C, Immobilized enzyme9095Industrial

Trade-offs :

  • Acyl Chloride : High purity but low yield.

  • CDI-Mediated : Balanced yield and scalability.

  • Catalytic Method : Optimal for bulk production despite high energy input.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, THF) improve amine solubility but require stringent drying.

  • Ethanol-water mixtures reduce side reactions in catalytic routes.

Temperature Control

  • Low temperatures (0–5°C) suppress epimerization in chiral intermediates.

  • High temperatures (≥120°C) accelerate amidation but risk decomposition.

Challenges and Limitations

  • Purification Difficulties : The compound’s polarity complicates chromatographic separation, necessitating gradient elution.

  • Moisture Sensitivity : Acyl chloride routes require anhydrous conditions to prevent hydrolysis.

  • Catalyst Cost : Trifluoromethanesulfonic acid is corrosive and expensive, limiting small-scale use .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR confirms amine proton integration (δ 2.5–3.5 ppm) and pyridinyl aromatic signals (δ 7.0–8.5 ppm) .
  • LC-MS : ESI+ mode detects [M+H]⁺ ions; reverse-phase C18 columns (ACN:H₂O + 0.1% formic acid) resolve polar intermediates .
  • Elemental Analysis : Validates purity (>95%) for publication-ready data .

Advanced
For ambiguous stereochemistry, NOESY or X-ray crystallography (Cu-Kα radiation) resolves spatial arrangements. High-resolution mass spectrometry (HRMS, TOF analyzers) distinguishes isobaric impurities .

How can researchers reconcile contradictory reports on the biological activity of N-{2-[(3-Pyridinylmethyl)amino]ethyl} derivatives?

Basic
Contradictions often stem from assay variability. Standardize protocols:

  • Cytotoxicity : Use MTT assays (48–72 hr incubation, triplicate wells) with positive controls (e.g., doxorubicin) .
  • Enzyme Inhibition : IC₅₀ values should be validated via fluorogenic substrates (e.g., Z-LLE-AMC for proteasome inhibition) .

Advanced
Meta-analysis of dose-response curves (GraphPad Prism) identifies outliers. Cross-validate in vivo (mouse xenografts) and in vitro (3D spheroid models) to confirm target specificity . For toxicity discrepancies (e.g., Pyrinuron’s LD₅₀ variability), assess species-specific metabolic pathways (CYP450 isoforms) .

What computational strategies predict the binding affinity of N-{2-[(3-Pyridinylmethyl)amino]ethyl} derivatives with biological targets?

Q. Advanced

  • Molecular Docking : AutoDock Vina screens against kinase domains (e.g., HDACs). Protonate ligands at pH 7.4 (OpenBabel) and refine poses with MM-GBSA scoring .
  • MD Simulations : GROMACS runs (100 ns) evaluate stability of ligand-receptor complexes (RMSD <2 Å). Clustering analysis identifies dominant binding modes .
  • QSAR : CoMFA/CoMSIA models correlate substituent electronegativity (Hammett σ) with IC₅₀ values .

How can researchers design experiments to elucidate the antineoplastic mechanism of N-{2-[(3-Pyridinylmethyl)amino]ethyl} derivatives?

Q. Advanced

  • Kinase Profiling : Broad-spectrum kinase assays (Eurofins) identify primary targets (e.g., mTOR or EGFR).
  • Gene Expression : RNA-seq (Illumina HiSeq) after 24-hr treatment reveals pathways (e.g., apoptosis: BAX/BCL-2 ratio) .
  • Metabolic Tracing : ¹³C-glucose uptake assays (LC-MS) assess glycolysis inhibition, a hallmark of Entinostat analogs .

What strategies mitigate off-target effects in N-{2-[(3-Pyridinylmethyl)amino]ethyl}-based therapeutics?

Q. Advanced

  • Prodrug Design : Mask amines with acetyl groups, cleaved by esterases in target tissues .
  • Selective Functionalization : Introduce sulfonamide or trifluoromethyl groups to reduce hERG channel binding .

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